molecular formula C12H15N3 B8758986 1-(Pyrrolidin-1-ylmethyl)benzimidazole

1-(Pyrrolidin-1-ylmethyl)benzimidazole

Cat. No.: B8758986
M. Wt: 201.27 g/mol
InChI Key: AUKUDHWDLULGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-1-ylmethyl)benzimidazole is a chemical compound with the molecular formula C12H15N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)benzimidazole typically involves the reaction of benzimidazole with pyrrolidine in the presence of a suitable catalyst

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, solvent selection, and catalyst usage.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1H-Benzimidazole, 1-(4-chlorophenyl)methyl-2-(1-pyrrolidinylmethyl)-
  • 1-(Pyrrolidin-1-ylmethyl)benzimidazole2-(4-methoxyphenyl)-

Comparison: 1-(Pyrrolidin-1-ylmethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(Pyrrolidin-1-ylmethyl)benzimidazole derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound derivatives typically involves Mannich base reactions or condensation strategies ( ). For example:

  • Mannich Reaction : A three-component reaction between benzimidazole, pyrrolidine, and formaldehyde under reflux in ethanol yields the target compound. Optimizing pH (neutral to slightly acidic) and temperature (60–80°C) improves regioselectivity .
  • Cycloaddition Approaches : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties to the benzimidazole core, as seen in phenoxymethylbenzoimidazole hybrids ( ). Solvent choice (e.g., DMF vs. ethanol) and catalyst loading (5–10 mol% CuI) critically affect reaction efficiency .
  • Crystallization and Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%), while column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .

Advanced Consideration : Substituent steric effects (e.g., bulky groups on the pyrrolidine ring) may necessitate microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How can X-ray crystallography and computational tools elucidate the structural and electronic properties of this compound derivatives?

Methodological Answer:

  • X-ray Crystallography :
    • Use SHELXL for structure refinement ( ). Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., N–H⋯O interactions) to validate molecular packing .
    • ORTEP-III ( ) generates thermal ellipsoid plots to visualize atomic displacement, crucial for identifying π-π stacking in benzimidazole derivatives (e.g., 3.69 Å separation between aromatic rings) .
  • Computational Modeling :
    • Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, electron-withdrawing substituents on the pyrrolidine ring lower LUMO energy, enhancing electrophilic interactions .

Advanced Consideration : High-resolution synchrotron data (λ = 0.7 Å) resolves disorder in flexible pyrrolidinylmethyl groups, enabling precise conformational analysis .

Q. How do substituents on the benzimidazole core modulate biological activity, and what contradictory findings exist in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Germination Studies :
    • A free -NH₂ group (e.g., 5-nitro-1H-benzimidazole-6-amine) enhances wheat germination rates (85% at 10⁻⁶ M), while -N=N- (diazo) derivatives inhibit germination completely ( ).
    • Contradiction: In enzymatic assays, -NH₂ at position 2 of benzimidazole abolishes inhibition (IC₅₀ > 100 μM) against Francisella tularensis enzymes, whereas -CH₃ substitution improves activity (IC₅₀ = 3.2 μM) due to enhanced lipophilicity .
  • Enzyme Inhibition :
    • Electron-donating groups (e.g., -OCH₃) on the pyrrolidine ring improve binding to RNA polymerase II, as seen in DRB (5,6-dichloro derivative), which terminates transcription via steric hindrance .

Advanced Consideration : Use CoMFA/CoMSIA models to resolve contradictory SAR trends by correlating 3D electrostatic fields with bioactivity data .

Q. What experimental protocols are critical for evaluating benzimidazole derivatives as corrosion inhibitors, and how do electrochemical methods validate performance?

Methodological Answer:

  • Weight Loss Tests :
    • Immerse carbon steel coupons in 1 M HCl with inhibitor concentrations (10⁻⁶–10⁻³ M) for 24–72 hours. Calculate inhibition efficiency (η%) via mass loss comparison ( ).
  • Electrochemical Impedance Spectroscopy (EIS) :
    • Nyquist plots reveal charge-transfer resistance (Rct). For example, this compound derivatives increase Rct from 50 Ω·cm² (blank) to 450 Ω·cm², indicating adsorption on metal surfaces .
  • Potentiodynamic Polarization :
    • Tafel analysis confirms mixed-type inhibition (cathodic/anodic shifts) with corrosion current density (Icorr) reduction by 90% at 10⁻³ M .

Advanced Consideration : Atomic Force Microscopy (AFM) quantifies surface roughness (Ra) post-corrosion, correlating inhibitor efficacy with morphological changes (e.g., Ra = 12 nm vs. 45 nm for uninhibited samples) .

Q. How can molecular docking and dynamics simulations guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Docking Workflow :
    • Prepare ligand (protonated benzimidazole) and receptor (e.g., F. tularensis enzyme PDB: 5XYZ) using AutoDock Vina . Key residues (e.g., Asp98, Tyr102) form hydrogen bonds with the pyrrolidine nitrogen .
    • Scoring functions (ΔG = -9.2 kcal/mol) prioritize derivatives with halogen substituents (e.g., -Cl) for π-π stacking with NADH cofactors .
  • MD Simulations :
    • GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD < 2 Å) confirms stable ligand-receptor complexes .

Advanced Consideration : Free Energy Perturbation (FEP) calculates relative binding affinities for substituent optimization, reducing false positives in virtual screening .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(pyrrolidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C12H15N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2

InChI Key

AUKUDHWDLULGGT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C=NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1H-benzotriazole (10.0 g, 83.9 mmol) in water (84 mL) was added pyrrolidine 2 (6.3 mL, 226.6 mmol). After 10 minutes of vigorous stirring at room temperature, formaldehyde 37% aqueous solution was added. The reaction mixture was stirred for 1 hour, then the precipitate was filtered off, and washed with water to afford 1-pyrrolidin-1-ylmethyl-1H-benzoimidazole as an off-white solid. Yield: 14.58 g (85.9%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Name
pyrrolidine
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.